molecular formula C22H18N4O6S B5441274 4-[(4E)-3-methyl-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide

4-[(4E)-3-methyl-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide

Cat. No.: B5441274
M. Wt: 466.5 g/mol
InChI Key: AUUKDUDJTFXMKU-XDHOZWIPSA-N
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Description

4-[(4E)-3-methyl-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a pyrazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4E)-3-methyl-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling under specific conditions to form the final compound.

    Preparation of Furan Intermediate: The furan intermediate can be synthesized through the nitration of 4-methyl-2-nitrophenyl furan.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate is synthesized by reacting 3-methyl-4-oxopyrazole with appropriate reagents.

    Coupling Reaction: The final step involves the coupling of the furan and pyrazole intermediates in the presence of a benzenesulfonamide group under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine group.

    Substitution: The compound can undergo substitution reactions, especially at the benzenesulfonamide group, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

4-[(4E)-3-methyl-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4E)-3-methyl-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial and other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(3-chlorophenyl)-5-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]pyrazol-3-one
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

4-[(4E)-3-methyl-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(4E)-3-methyl-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S/c1-13-3-9-18(20(11-13)26(28)29)21-10-6-16(32-21)12-19-14(2)24-25(22(19)27)15-4-7-17(8-5-15)33(23,30)31/h3-12H,1-2H3,(H2,23,30,31)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUKDUDJTFXMKU-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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